molecular formula C19H24N4O3 B022824 Pibutidine CAS No. 103922-33-4

Pibutidine

Cat. No. B022824
M. Wt: 356.4 g/mol
InChI Key: XMDYZASWLGWIPL-DJWKRKHSSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pibutidine is a chemical compound with the molecular formula C19H24N4O3 . It is an aromatic ether that was developed as an H2 receptor antagonist for the treatment of peptic ulcers and duodenal ulcers . The average mass of Pibutidine is 356.419 Da .


Molecular Structure Analysis

The molecular structure of Pibutidine consists of a cyclobutene ring attached to a pyridine ring via a butene linker . The butene linker also carries an amino group and is connected to the pyridine ring through an ether linkage . The exact 3D conformation of the molecule would depend on the rotation around single bonds and the configuration of any stereocenters .


Physical And Chemical Properties Analysis

Pibutidine has a density of 1.3±0.1 g/cm^3, a boiling point of 531.3±60.0 °C at 760 mmHg, and a flash point of 275.1±32.9 °C .

Scientific Research Applications

  • Monitoring Resistant Viruses in HIV-1 : Pibutidine is used to monitor the prevalence of resistant viruses in individuals newly infected by HIV-1 through injecting drug use or sexual transmission (Salomón et al., 2000).

  • Characterization of Urinary Metabolites : As a new H2-receptor antagonist, Pibutidine hydrochloride is useful for the rapid characterization of urinary metabolites in humans (Kato et al., 1999).

  • Gastric Mucosal Effects : IT-066, a form of Pibutidine hydrochloride, is shown to stimulate gastric mucosal nitric oxide production, indicating possible pharmacological effects (Kiuchi et al., 1998).

  • Method Development for Pibutidine Determination in Urine : The development of methods for determining Pibutidine in human urine has been shown to be robust, accurate, and precise for investigating urinary excretion after oral administration (Kato et al., 2000).

properties

IUPAC Name

3-amino-4-[[(Z)-4-[4-(piperidin-1-ylmethyl)pyridin-2-yl]oxybut-2-enyl]amino]cyclobut-3-ene-1,2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O3/c20-16-17(19(25)18(16)24)22-7-2-5-11-26-15-12-14(6-8-21-15)13-23-9-3-1-4-10-23/h2,5-6,8,12,22H,1,3-4,7,9-11,13,20H2/b5-2-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMDYZASWLGWIPL-DJWKRKHSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC(=NC=C2)OCC=CCNC3=C(C(=O)C3=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)CC2=CC(=NC=C2)OC/C=C\CNC3=C(C(=O)C3=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4048802
Record name Pibutidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4048802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pibutidine

CAS RN

103922-33-4
Record name Pibutidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103922-33-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pibutidine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103922334
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pibutidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4048802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PIBUTIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4XRL9PL02Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Pibutidine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041986
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pibutidine
Reactant of Route 2
Reactant of Route 2
Pibutidine
Reactant of Route 3
Pibutidine
Reactant of Route 4
Pibutidine
Reactant of Route 5
Reactant of Route 5
Pibutidine
Reactant of Route 6
Reactant of Route 6
Pibutidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.